Physicochemical Properties and Stability Profile of 2-Amino-4-trifluoromethylphenyl Disulfide: A Technical Guide
Physicochemical Properties and Stability Profile of 2-Amino-4-trifluoromethylphenyl Disulfide: A Technical Guide
Executive Summary
2-Amino-4-trifluoromethylphenyl disulfide (CAS: 7038-40-6), also known as bis(2-amino-4-trifluoromethylphenyl) disulfide, is a highly specialized organic intermediate utilized extensively in the synthesis of pharmaceuticals, agrochemicals, and advanced materials[1]. Characterized by the presence of a reactive disulfide bridge flanked by aromatic amines and strongly electron-withdrawing trifluoromethyl (-CF₃) groups, this molecule presents unique physicochemical behaviors. This whitepaper provides drug development professionals and synthetic chemists with an in-depth analysis of its structural properties, stability matrix, and self-validating experimental workflows for laboratory handling.
Physicochemical Profiling & Structural Causality
The macroscopic properties of 2-Amino-4-trifluoromethylphenyl disulfide are directly dictated by its molecular architecture. The data summarized in Table 1 reflects its industrial-grade specifications[2][3].
Table 1: Quantitative Physicochemical Data
| Property | Value / Specification |
| CAS Number | 7038-40-6 |
| Molecular Formula | C₁₄H₁₀F₆N₂S₂ |
| Molecular Weight | 384.36 g/mol |
| Melting Point | 109 – 111 °C |
| Density | 1.52 g/cm³ |
| Appearance | Yellow to orange crystalline solid |
| Solubility | Insoluble in water; Soluble in Acetonitrile (MeCN), DMSO |
| Shelf Life | 24 months (under recommended storage) |
Mechanistic Insights into Molecular Behavior
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The Trifluoromethyl (-CF₃) Effect : The -CF₃ group exerts a powerful inductive (-I) and resonance electron-withdrawing effect. Positioned para to the disulfide bond and meta to the amine, it pulls electron density away from the aromatic ring. Causality : This electron withdrawal significantly reduces the basicity and nucleophilicity of the ortho-amine group compared to an unsubstituted aniline. Consequently, the amine is less prone to spontaneous oxidation but requires stronger electrophiles or catalysts for derivatization (e.g., amide coupling). Furthermore, the -CF₃ groups drastically increase the molecule's lipophilicity, rendering it entirely insoluble in aqueous media[2].
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The Disulfide (-S-S-) Bridge : The central disulfide bond serves as a redox-sensitive hinge. While thermodynamically stable under ambient conditions, it is highly susceptible to nucleophilic attack by reducing agents (yielding free thiols) and electrophilic attack by strong oxidizers (yielding sulfinic or sulfonic acids)[3].
Reactivity and Stability Matrix
Understanding the degradation pathways of this compound is critical for maintaining batch integrity during long-term storage and complex synthetic multi-step reactions.
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Thermal Stability : The compound demonstrates excellent thermal stability up to its melting point (109–111 °C)[4]. However, prolonged exposure to temperatures exceeding 150 °C can induce homolytic cleavage of the S-S bond, generating reactive thiyl radicals.
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Oxidative Stability : Sensitive to strong oxidizers (e.g., hydrogen peroxide, potassium permanganate). Oxidation disrupts the disulfide linkage, irreversibly converting the sulfur atoms into higher oxidation states.
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Moisture Sensitivity : While insoluble in water, the crystalline powder is sensitive to ambient humidity over time[3]. Moisture can facilitate surface-level hydrolysis or act as a medium for atmospheric oxidation, leading to a gradual darkening of the powder from yellow to deep orange/brown.
Figure 1: Redox and derivatization pathways of 2-Amino-4-trifluoromethylphenyl disulfide.
Experimental Workflows
To ensure scientific integrity, the following protocols are designed as self-validating systems , incorporating internal controls to guarantee that the observed results are artifacts of the chemistry, not the methodology.
Protocol 1: Stability-Indicating Assay (Forced Degradation via HPLC)
This protocol quantifies the purity and degradation profile of the compound under stress conditions.
Causality of Method Design : The mobile phase utilizes 0.1% Trifluoroacetic acid (TFA). Because the aromatic amine is weakly basic, TFA ensures the amine remains fully protonated during the run. This suppresses secondary interactions with residual silanols on the C18 stationary phase, preventing peak tailing and ensuring sharp, reproducible chromatographic resolution.
Step-by-Step Methodology :
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Sample Preparation : Dissolve 10 mg of the disulfide in 10 mL of HPLC-grade Acetonitrile (MeCN) to create a 1 mg/mL stock.
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Stress Aliquoting : Divide the stock into three 2 mL vials:
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Vial A (Control): Stored at 4 °C in the dark.
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Vial B (Oxidative Stress): Add 100 µL of 30% H₂O₂.
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Vial C (Thermal Stress): Heat at 60 °C for 24 hours.
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Chromatography : Inject 10 µL of each sample onto a C18 column (e.g., 150 x 4.6 mm, 5 µm). Run a gradient of 20% to 90% MeCN (with 0.1% TFA) over 15 minutes. Detect via UV at 254 nm.
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Self-Validation (Mass Balance) : Calculate the total peak area for Vials B and C. The system is validated only if the sum of the peak areas of the parent compound and all degradation products in the stressed samples equals the peak area of the parent in the unstressed Control (Vial A) within a ±5% margin. A loss of mass balance indicates volatile degradants or irreversible column binding.
Figure 2: Self-validating forced degradation and HPLC-UV analysis workflow.
Protocol 2: Controlled Disulfide Cleavage for Thiol-Derivatization
For applications requiring the free thiol monomer (2-amino-4-trifluoromethylbenzenethiol), the disulfide bond must be selectively reduced.
Causality of Method Design : Tris(2-carboxyethyl)phosphine (TCEP) is selected over Dithiothreitol (DTT) as the reducing agent. TCEP functions efficiently at a slightly acidic pH (pH 5.5-6.0). At this pH, the weakly basic amine remains protonated and unreactive, minimizing unwanted side reactions. Furthermore, TCEP reduction is irreversible and does not contain thiols itself, preventing interference with downstream thiol-reactive probes.
Step-by-Step Methodology :
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Reaction Setup : Dissolve 50 mg of the disulfide in 2 mL of DMSO (due to water insolubility).
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Reduction : Add 2.5 molar equivalents of TCEP hydrochloride dissolved in 1 mL of sodium acetate buffer (100 mM, pH 5.5). Stir at room temperature for 2 hours under an inert argon atmosphere to prevent spontaneous re-oxidation[4].
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Self-Validation (Ellman’s Assay) : To confirm complete reduction without consuming the bulk sample, extract a 5 µL aliquot and react it with Ellman’s reagent (DTNB). The release of the free thiol will instantly produce a stoichiometric yellow color (measurable at 412 nm). A parallel negative control (disulfide + buffer, no TCEP) must show zero absorbance change, validating that the starting material was fully oxidized and the DTNB reagent is functioning correctly.
References
- 7038-40-6 C14H10F6N2S2 - Chemical Dictionary - Guidechem Source: Guidechem URL
- 2-amino-4-trifluoromethylphenyl Disulfide - Cas No: 7038-40-6 at Best Price in Mumbai Source: TradeIndia URL
- 3,4-Dihydro-2h-1,4-benzothiazine 1,1-dioxide (Includes 2-Amino-4-trifluoromethylphenyl disulfide specifications)
- Fluorides Supplier in CITY,Trader in STATE (Includes 2-Amino-4-trifluoromethylphenyl disulfide stability data)
Sources
- 1. guidechem.com [guidechem.com]
- 2. 2-amino-4-trifluoromethylphenyl Disulfide - Cas No: 7038-40-6 at Best Price in Mumbai | National Analytical Corporation - Chemical Division [tradeindia.com]
- 3. 3,4-Dihydro-2h-1,4-benzothiazine 1,1-dioxide Supplier in Mumbai, 3,4-Dihydro-2h-1,4-benzothiazine 1,1-dioxide Trader, Maharashtra [chemicalmanufacturers.in]
- 4. Fluorides Supplier in Mumbai,Trader in Maharashtra [chemicalmanufacturers.in]
